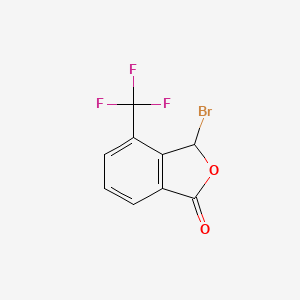

3-Bromo-4-(trifluoromethyl)phthalide

描述

3-Bromo-4-(trifluoromethyl)phthalide is a halogenated phthalide derivative characterized by a bromine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 4-position of the phthalide core. Phthalides are a class of aromatic lactones with significant biological activities, including anti-inflammatory, neuroprotective, and anticoagulant properties . The compound’s synthesis and applications are likely explored in medicinal chemistry and agrochemical research due to the stability and lipophilicity imparted by the CF₃ group .

属性

分子式 |

C9H4BrF3O2 |

|---|---|

分子量 |

281.03 g/mol |

IUPAC 名称 |

3-bromo-4-(trifluoromethyl)-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C9H4BrF3O2/c10-7-6-4(8(14)15-7)2-1-3-5(6)9(11,12)13/h1-3,7H |

InChI 键 |

ZYXVFMYWCSIVJU-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(C(OC2=O)Br)C(=C1)C(F)(F)F |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The preparation of 3-Bromo-4-(trifluoromethyl)phthalide typically involves the bromination of 4-(trifluoromethyl)phthalide. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination .

Industrial Production Methods

Industrial production methods for 3-Bromo-4-(trifluoromethyl)phthalide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can minimize environmental impact .

化学反应分析

Types of Reactions

3-Bromo-4-(trifluoromethyl)phthalide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and an organic solvent.

Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds .

科学研究应用

Organic Synthesis

3-Bromo-4-(trifluoromethyl)phthalide serves as a valuable building block in organic synthesis. Its structure allows it to participate in various chemical reactions, facilitating the creation of more complex molecules. Some notable applications include:

- Synthesis of Pharmaceuticals : The compound is utilized in the synthesis of various pharmaceutical agents due to its ability to introduce bromine and trifluoromethyl groups into organic molecules. These groups can significantly enhance the biological activity of the resulting compounds.

- Reagents in Chemical Reactions : It acts as a reagent in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles, leading to the formation of new compounds with diverse functionalities.

Medicinal Chemistry

In medicinal chemistry, 3-Bromo-4-(trifluoromethyl)phthalide has been investigated for its potential therapeutic properties. Research indicates that compounds containing trifluoromethyl groups often exhibit increased metabolic stability and improved pharmacokinetic profiles.

- Anticancer Activity : Studies have shown that derivatives of phthalide compounds may possess anticancer properties. The incorporation of the trifluoromethyl group enhances the lipophilicity of these compounds, potentially improving their ability to penetrate cell membranes and exert therapeutic effects.

Material Science

The unique properties of 3-Bromo-4-(trifluoromethyl)phthalide also make it suitable for applications in material science.

- Polymer Chemistry : It can be used as a monomer or additive in polymer synthesis, contributing to materials with enhanced thermal stability and chemical resistance. The presence of bromine and trifluoromethyl groups can improve the fire retardancy of polymers.

作用机制

The mechanism of action of 3-Bromo-4-(trifluoromethyl)phthalide involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects .

相似化合物的比较

Structural and Commercial Comparison

The table below summarizes key analogs and their commercial specifications:

Key Observations :

- For example, benzoic acid derivatives may exhibit enhanced solubility compared to the parent lactone .

- Positional Isomerism : Compounds like 4-Bromo-3-(trifluoromethyl)aniline demonstrate how positional changes in substituents affect electronic properties and intermolecular interactions .

- Safety Profiles : 3-Bromo-4-(trifluoromethyl)benzamide (CAS 581813-18-5) shares structural motifs but includes an amide group, requiring specific handling due to hazards like skin irritation (H315) .

生物活性

3-Bromo-4-(trifluoromethyl)phthalide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and implications for therapeutic applications.

3-Bromo-4-(trifluoromethyl)phthalide can be synthesized through various methods, including halogenation and functionalization of phthalide derivatives. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 3-bromo-4-(trifluoromethyl)phthalide. In a screening by the National Cancer Institute (NCI), compounds containing trifluoromethyl groups demonstrated significant activity against various cancer cell lines. For instance, derivatives exhibited cytotoxic effects on leukemia (RPMI-8226), non-small cell lung cancer (A549), and renal cancer cell lines (A498, SN12C) at concentrations as low as .

Table 1: Cytotoxicity of 3-Bromo-4-(trifluoromethyl)phthalide Derivatives

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| RPMI-8226 | 15.2 | High |

| A549 | 22.5 | Moderate |

| A498 | 30.1 | Moderate |

The mechanism by which 3-bromo-4-(trifluoromethyl)phthalide exerts its effects may involve the inhibition of specific cellular pathways associated with tumor growth and proliferation. The incorporation of electron-withdrawing groups like trifluoromethyl enhances interaction with cellular targets, potentially leading to increased apoptosis in cancer cells .

Study on Antineoplastic Effects

A study focused on the synthesis and biological evaluation of trifluoromethylated phthalides reported that compounds similar to 3-bromo-4-(trifluoromethyl)phthalide showed promising results in inhibiting tumor growth in vitro. The study utilized MTT assays to evaluate cell viability across different concentrations, confirming the compound's potential as an antineoplastic agent .

Neuroprotective Effects

Another area of research has explored the neuroprotective effects of trifluoromethylated compounds. Preliminary findings suggest that these compounds may exhibit antineurotic properties, which could be beneficial in treating conditions such as anxiety and depression. The presence of the trifluoromethyl group appears to enhance the pharmacological profile by improving blood-brain barrier permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。